C3-Chloroacetyl Lipophilicity Advantage Over Non-Halogenated Parent for Permeability-Dependent Applications
The C3-chloroacetyl substituent on 2-chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 749204-15-7) elevates its computed XLogP3 to 2.4, compared to 1.8 for the non-halogenated parent scaffold 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8), as reported by PubChem [1]. This ΔLogP of +0.6 log units corresponds to an approximately 4-fold increase in predicted octanol-water partition coefficient, a parameter directly linked to passive membrane permeability and oral bioavailability in drug discovery cascades [2]. The target compound remains within the favorable drug-likeness LogP window (0–6) while offering enhanced lipophilicity for optimization of derived lead compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.6 (approximately 4-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.04.14 [1] |
Why This Matters
For procurement decisions in medicinal chemistry programs, selecting the chloroacetyl variant over the non-halogenated parent provides a pre-installed lipophilic handle, potentially reducing the number of downstream synthetic steps needed to optimize LogP in lead series.
- [1] PubChem Compound Summary for CID 21051215 (2-Chloro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-one), XLogP3 value; and AngeneChemical / chemsrc data for 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8), XLogP3: 1.8. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
